molecular formula C13H7Br3N2S B14526649 Phenyl[(E)-(2,4,6-tribromophenyl)diazenyl]methanethione CAS No. 62672-30-4

Phenyl[(E)-(2,4,6-tribromophenyl)diazenyl]methanethione

Cat. No.: B14526649
CAS No.: 62672-30-4
M. Wt: 463.0 g/mol
InChI Key: PYVAWKJNUYPQBV-UHFFFAOYSA-N
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Description

Phenyl[(E)-(2,4,6-tribromophenyl)diazenyl]methanethione is an organic compound characterized by the presence of a phenyl group, a diazenyl group, and a methanethione group. This compound is notable for its unique structure, which includes three bromine atoms attached to the phenyl ring, making it a tribrominated derivative. The compound’s structure and properties make it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl[(E)-(2,4,6-tribromophenyl)diazenyl]methanethione typically involves the diazotization of an aromatic amine followed by coupling with a tribrominated phenol derivative. The reaction conditions often include acidic environments to facilitate the diazotization process and controlled temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing automated systems to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity.

Chemical Reactions Analysis

Types of Reactions

Phenyl[(E)-(2,4,6-tribromophenyl)diazenyl]methanethione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the diazenyl group to an amine group.

    Substitution: The bromine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Phenyl derivatives with various substituents replacing the bromine atoms.

Scientific Research Applications

Phenyl[(E)-(2,4,6-tribromophenyl)diazenyl]methanethione has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Phenyl[(E)-(2,4,6-tribromophenyl)diazenyl]methanethione involves its interaction with molecular targets such as enzymes and receptors. The compound’s diazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bromine atoms enhance the compound’s reactivity and binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • Phenyl[(E)-(2,4,6-tribromophenyl)diazenyl]methanone
  • Phenyl[(E)-(2,4,6-tribromophenyl)diazenyl]methanol
  • Phenyl[(E)-(2,4,6-tribromophenyl)diazenyl]methane

Uniqueness

Phenyl[(E)-(2,4,6-tribromophenyl)diazenyl]methanethione is unique due to the presence of the methanethione group, which imparts distinct chemical properties and reactivity compared to its analogs. The combination of the diazenyl and methanethione groups makes it a versatile compound for various chemical transformations and applications.

Properties

CAS No.

62672-30-4

Molecular Formula

C13H7Br3N2S

Molecular Weight

463.0 g/mol

IUPAC Name

N-(2,4,6-tribromophenyl)iminobenzenecarbothioamide

InChI

InChI=1S/C13H7Br3N2S/c14-9-6-10(15)12(11(16)7-9)17-18-13(19)8-4-2-1-3-5-8/h1-7H

InChI Key

PYVAWKJNUYPQBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=S)N=NC2=C(C=C(C=C2Br)Br)Br

Origin of Product

United States

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